molecular formula C13H14FNO7 B046199 4-Methyl-5-fluoro-2-aminophenol-N,N,O-triacetate CAS No. 114199-96-1

4-Methyl-5-fluoro-2-aminophenol-N,N,O-triacetate

Cat. No. B046199
M. Wt: 315.25 g/mol
InChI Key: FHKUMSMYYZZFPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-5-fluoro-2-aminophenol-N,N,O-triacetate (MFAPT) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MFAPT is a derivative of 4-methyl-5-fluoro-2-aminophenol, which is a well-known pharmaceutical intermediate used in the synthesis of several drugs.

Mechanism Of Action

The mechanism of action of 4-Methyl-5-fluoro-2-aminophenol-N,N,O-triacetate is not well understood, but it is believed to interact with specific enzymes and proteins in the body, leading to various biochemical and physiological effects. 4-Methyl-5-fluoro-2-aminophenol-N,N,O-triacetate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. This inhibition leads to a decrease in the production of prostaglandins, which are responsible for mediating pain and inflammation.

Biochemical And Physiological Effects

4-Methyl-5-fluoro-2-aminophenol-N,N,O-triacetate has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral activities. In vitro studies have shown that 4-Methyl-5-fluoro-2-aminophenol-N,N,O-triacetate inhibits the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer. 4-Methyl-5-fluoro-2-aminophenol-N,N,O-triacetate has also been shown to inhibit the replication of several viruses, including hepatitis C virus and human immunodeficiency virus (HIV).

Advantages And Limitations For Lab Experiments

One of the main advantages of 4-Methyl-5-fluoro-2-aminophenol-N,N,O-triacetate is its versatility, as it can be used as a building block for the synthesis of various compounds. 4-Methyl-5-fluoro-2-aminophenol-N,N,O-triacetate is also relatively easy to synthesize, making it a viable compound for scientific research. However, one of the main limitations of 4-Methyl-5-fluoro-2-aminophenol-N,N,O-triacetate is its potential toxicity, which can limit its use in certain experiments. Additionally, the mechanism of action of 4-Methyl-5-fluoro-2-aminophenol-N,N,O-triacetate is not well understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the research on 4-Methyl-5-fluoro-2-aminophenol-N,N,O-triacetate, including the development of novel drugs and materials. In medicinal chemistry, 4-Methyl-5-fluoro-2-aminophenol-N,N,O-triacetate can be used as a starting point for the synthesis of new anti-inflammatory, anti-cancer, and anti-viral agents. In material science, 4-Methyl-5-fluoro-2-aminophenol-N,N,O-triacetate can be used as a building block for the synthesis of new materials with unique properties. Additionally, further research is needed to understand the mechanism of action of 4-Methyl-5-fluoro-2-aminophenol-N,N,O-triacetate, which can lead to the development of more targeted therapies.
Conclusion
4-Methyl-5-fluoro-2-aminophenol-N,N,O-triacetate is a versatile compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis method for 4-Methyl-5-fluoro-2-aminophenol-N,N,O-triacetate has been optimized to improve the yield and purity of the compound, making it a viable option for scientific research. 4-Methyl-5-fluoro-2-aminophenol-N,N,O-triacetate has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral activities. However, further research is needed to fully understand the mechanism of action of 4-Methyl-5-fluoro-2-aminophenol-N,N,O-triacetate and its potential applications in various fields.

Synthesis Methods

4-Methyl-5-fluoro-2-aminophenol-N,N,O-triacetate can be synthesized using a multistep process that involves the reaction of 4-methyl-5-fluoro-2-nitrophenol with acetic anhydride and triethylamine. The resulting product is then reduced using sodium borohydride to yield 4-Methyl-5-fluoro-2-aminophenol-N,N,O-triacetate. The synthesis method has been optimized to improve the yield and purity of 4-Methyl-5-fluoro-2-aminophenol-N,N,O-triacetate, making it a viable compound for scientific research.

Scientific Research Applications

4-Methyl-5-fluoro-2-aminophenol-N,N,O-triacetate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 4-Methyl-5-fluoro-2-aminophenol-N,N,O-triacetate has been used as a key intermediate in the synthesis of several drugs, including anti-inflammatory agents, anti-cancer agents, and anti-viral agents. In material science, 4-Methyl-5-fluoro-2-aminophenol-N,N,O-triacetate has been used as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, 4-Methyl-5-fluoro-2-aminophenol-N,N,O-triacetate has been used as a reagent for the detection and quantification of various compounds.

properties

CAS RN

114199-96-1

Product Name

4-Methyl-5-fluoro-2-aminophenol-N,N,O-triacetate

Molecular Formula

C13H14FNO7

Molecular Weight

315.25 g/mol

IUPAC Name

2-[2-(carboxymethoxy)-N-(carboxymethyl)-4-fluoro-5-methylanilino]acetic acid

InChI

InChI=1S/C13H14FNO7/c1-7-2-9(15(4-11(16)17)5-12(18)19)10(3-8(7)14)22-6-13(20)21/h2-3H,4-6H2,1H3,(H,16,17)(H,18,19)(H,20,21)

InChI Key

FHKUMSMYYZZFPK-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1F)OCC(=O)O)N(CC(=O)O)CC(=O)O

Canonical SMILES

CC1=CC(=C(C=C1F)OCC(=O)O)N(CC(=O)O)CC(=O)O

Other CAS RN

114199-96-1

synonyms

4,5-MF-APTRA
4-methyl-5-fluoro-2-aminophenol-N,N,O-triacetate

Origin of Product

United States

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